molecular formula C13H14Cl2N2O B14004192 N,n-bis(2-chloroprop-2-enyl)benzohydrazide CAS No. 7696-77-7

N,n-bis(2-chloroprop-2-enyl)benzohydrazide

Cat. No.: B14004192
CAS No.: 7696-77-7
M. Wt: 285.17 g/mol
InChI Key: ISMSORBXYWFXOG-UHFFFAOYSA-N
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Description

N,n-bis(2-chloroprop-2-enyl)benzohydrazide is a chemical compound with the molecular formula C13H14Cl2N2O It is known for its unique structure, which includes two chloroprop-2-enyl groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,n-bis(2-chloroprop-2-enyl)benzohydrazide typically involves the reaction of benzohydrazide with 2-chloroprop-2-enyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N,n-bis(2-chloroprop-2-enyl)benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,n-bis(2-chloroprop-2-enyl)benzohydrazide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,n-bis(2-chloroprop-2-enyl)benzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

7696-77-7

Molecular Formula

C13H14Cl2N2O

Molecular Weight

285.17 g/mol

IUPAC Name

N',N'-bis(2-chloroprop-2-enyl)benzohydrazide

InChI

InChI=1S/C13H14Cl2N2O/c1-10(14)8-17(9-11(2)15)16-13(18)12-6-4-3-5-7-12/h3-7H,1-2,8-9H2,(H,16,18)

InChI Key

ISMSORBXYWFXOG-UHFFFAOYSA-N

Canonical SMILES

C=C(CN(CC(=C)Cl)NC(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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